4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide
Overview
Description
4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide is a quaternary ammonium salt derived from quinoline This compound is characterized by the presence of an ethoxycarbonyl group at the fourth position and a methyl group at the first position of the quinoline ring, with an iodide ion as the counterion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide typically involves the quaternization of 4-(Ethoxycarbonyl)quinoline with methyl iodide. The reaction is usually carried out in an aprotic solvent such as acetonitrile or dimethylformamide under reflux conditions. The reaction proceeds as follows:
Starting Material: 4-(Ethoxycarbonyl)quinoline
Reagent: Methyl iodide
Solvent: Acetonitrile or dimethylformamide
Conditions: Reflux
The product is then isolated by precipitation or crystallization.
Industrial Production Methods
On an industrial scale, the synthesis of this compound can be optimized by using continuous flow reactors to enhance the reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to a more consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide undergoes various chemical reactions, including:
Nucleophilic Substitution: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide.
Oxidation: The quinoline ring can undergo oxidation reactions to form quinoline N-oxide derivatives.
Reduction: The ethoxycarbonyl group can be reduced to an ethyl group under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium chloride, sodium bromide, or sodium hydroxide in aqueous or alcoholic solutions.
Oxidation: Oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic Substitution: Formation of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium chloride, bromide, or hydroxide.
Oxidation: Formation of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium N-oxide.
Reduction: Formation of 4-(Ethyl)-1-methylquinolin-1-ium iodide.
Scientific Research Applications
4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide has several scientific research applications:
Organic Synthesis: Used as a precursor for the synthesis of various quinoline derivatives.
Medicinal Chemistry: Investigated for its potential as an antimicrobial and anticancer agent.
Material Science: Utilized in the preparation of ionic liquids and other functional materials.
Analytical Chemistry: Employed as a reagent in the detection and quantification of specific analytes.
Mechanism of Action
The mechanism of action of 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide involves its interaction with biological molecules through ionic and hydrogen bonding. The quaternary ammonium group enhances its solubility in aqueous environments, facilitating its interaction with cellular components. The compound can target nucleic acids and proteins, leading to potential antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(Ethoxycarbonyl)quinoline
- 1-Methylquinolin-1-ium iodide
- 4-(Ethyl)-1-methylquinolin-1-ium iodide
Comparison
4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide is unique due to the presence of both the ethoxycarbonyl and methyl groups, which confer distinct chemical and biological properties. Compared to 4-(Ethoxycarbonyl)quinoline, the quaternary ammonium salt form enhances its solubility and reactivity. Compared to 1-Methylquinolin-1-ium iodide, the ethoxycarbonyl group provides additional sites for chemical modification and potential biological activity.
Properties
IUPAC Name |
ethyl 1-methylquinolin-1-ium-4-carboxylate;iodide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14NO2.HI/c1-3-16-13(15)11-8-9-14(2)12-7-5-4-6-10(11)12;/h4-9H,3H2,1-2H3;1H/q+1;/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISOWGMALYGPRPU-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=[N+](C2=CC=CC=C12)C.[I-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14INO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80638168 | |
Record name | 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56153-32-3 | |
Record name | NSC138312 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=138312 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-(Ethoxycarbonyl)-1-methylquinolin-1-ium iodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80638168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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